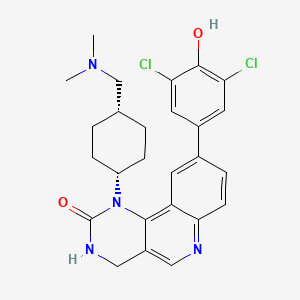

HTH-01-091

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H28Cl2N4O2 |

|---|---|

Poids moléculaire |

499.4 g/mol |

Nom IUPAC |

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one |

InChI |

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34) |

Clé InChI |

FUVRHGKKWNNBJX-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HTH-01-091

An Important Clarification on the Target of HTH-01-091

Initial investigations into the mechanism of action of this compound reveal a significant point of clarification. The compound this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cancer cell proliferation.[1][2][3][4] It is crucial to distinguish this from the G protein-coupled receptor 139 (GPR139), a separate and distinct drug target involved in neuromodulation. While the query for this compound may have been associated with GPR139 due to the concurrent discussion of novel tool compounds in pharmacological research, there is no scientific evidence to suggest that this compound directly modulates GPR139.

This guide will focus on the established mechanism of action of this compound as a MELK inhibitor. A concise overview of the GPR139 signaling pathway is provided in a separate section to address any potential ambiguity and for informational purposes.

This compound: A Selective MELK Kinase Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding site of the MELK kinase domain.[5] Its mechanism of action is multifaceted, involving not only the direct inhibition of MELK's catalytic activity but also the induction of MELK protein degradation.[2][4][6]

Direct Kinase Inhibition

This compound acts as a potent ATP-competitive inhibitor of MELK, with a reported IC50 of 10.5 nM in biochemical assays.[2][3][4] This direct inhibition prevents the phosphorylation of MELK's downstream substrates, thereby interfering with its cellular functions, which are purported to include roles in cell cycle progression, particularly mitotic entry.[1]

Induction of MELK Protein Degradation

A key aspect of this compound's mechanism is its ability to induce the degradation of the MELK protein in cancer cells.[2][4][6] This effect has been observed in cell lines such as MDA-MB-468.[2][6] The degradation of MELK is proteasome-dependent, as pretreatment of cells with the proteasome inhibitor MG132 can abolish this effect.[7] This dual action of inhibiting activity and reducing protein levels makes this compound a robust tool for studying MELK function.

Kinase Selectivity Profile

This compound is characterized as a selective MELK inhibitor.[1][5] Kinase profiling studies have shown that at a concentration of 1 µM, this compound inhibits only 4% of a large panel of kinases by more than 90%.[2][3][5] However, it does exhibit activity against a small number of other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| MELK | 10.5[2][3][4] |

| DYRK4 | 41.8[2] |

| PIM1 | 60.6[2] |

| mTOR | 632[2] |

| CDK7 | 1230[2] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 4.00[2] |

| BT-549 | 6.16[2] |

| HCC70 | 8.80[2] |

| ZR-75-1 | >10[2] |

| MCF7 | 8.75[2] |

| T-47D | 3.87[2] |

Experimental Protocols

Radiometric Kinase Assay (for IC50 determination)

The inhibitory activity of this compound against MELK and other kinases is typically determined using a radiometric kinase assay.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), ATP (including radiolabeled [γ-33P]ATP), the kinase substrate (e.g., a peptide substrate for MELK), and the purified kinase enzyme.

-

Inhibitor Addition : this compound is serially diluted to various concentrations and added to the reaction mixture.

-

Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture : The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate.

-

Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis for MELK Degradation

To assess the effect of this compound on MELK protein levels, Western blotting is performed.

-

Cell Culture and Treatment : Breast cancer cells (e.g., MDA-MB-468) are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[2]

-

Cell Lysis : The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for MELK. A primary antibody for a loading control protein (e.g., α-tubulin or GAPDH) is also used to ensure equal protein loading.

-

Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to MELK and the loading control are quantified.

Cell Proliferation Assay

The anti-proliferative effects of this compound are evaluated using a cell-based assay.

-

Cell Seeding : Breast cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a specified duration (e.g., 3 or 7 days).[2]

-

Viability Assessment : After the incubation period, cell viability is measured using a reagent such as resazurin or a commercial kit like CellTiter-Glo. These reagents produce a fluorescent or luminescent signal proportional to the number of viable cells.

-

Data Analysis : The signal from each well is read using a plate reader. The percentage of cell proliferation inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the data on a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Informational Overview: GPR139 Signaling Pathway

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system. Its signaling is complex, as it can couple to multiple G protein families.

Dual G Protein Coupling

GPR139 has been shown to couple to both Gq/11 and Gi/o families of G proteins.[8][9][10] However, the primary downstream signaling appears to be mediated through the Gq/11 pathway.[8][9][10]

-

Gq/11 Pathway : Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key readout for GPR139 activation.[11][12][13]

-

Gi/o Pathway : While GPR139 can engage Gi/o proteins, its signaling through this pathway to downstream effectors like G protein-coupled inwardly rectifying potassium (GIRK) channels is less pronounced.[8] Paradoxically, GPR139 activation can lead to an increase in cyclic AMP (cAMP) levels, a response typically associated with Gs-coupled receptors. This effect is thought to be mediated through the Gq/11 pathway.[8][10]

The activation of GPR139 is studied using specific agonists, such as JNJ-63533054, which has an EC50 of 16 nM for human GPR139 in calcium mobilization assays.[14]

References

- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

HTH-01-091: A Technical Guide to a Selective MELK Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in numerous cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in various cancers, such as breast, glioblastoma, and lung cancer, has correlated with poor prognosis, making it an attractive therapeutic target.[4][5][6][] HTH-01-091 has been developed as a potent and selective small-molecule inhibitor of MELK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. It aims to serve as a critical resource for researchers investigating MELK biology and developing targeted cancer therapies.

Chemical and Physical Properties

This compound is a small molecule designed for high potency and selectivity against MELK. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈Cl₂N₄O₂ | [8] |

| Molecular Weight | 499.43 g/mol | [8] |

| CAS Number | 2000209-42-5 | [8] |

| Common Aliases | HTH01-091, HTH 01-091 | [9] |

Mechanism of Action

This compound functions as a cell-permeable, ATP-competitive inhibitor of MELK.[8][10][11] The crystal structure of MELK in complex with this compound reveals a Type I binding mode, where the inhibitor occupies the ATP-binding pocket of the kinase.[12] This binding prevents the phosphorylation of downstream MELK substrates, thereby interrupting the signaling cascades that promote cancer cell proliferation and survival. In cellular models, treatment with this compound has been shown to induce the degradation of the MELK protein.[8][10][13]

Quantitative Data

In Vitro Biochemical Potency and Selectivity

This compound demonstrates high potency for MELK in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a significantly improved selectivity profile compared to other MELK inhibitors like OTSSP167.[12]

Table 1: Biochemical IC₅₀ Values of this compound Against a Panel of Kinases

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| MELK | 10.5 | [8][9][10][11][12] |

| DYRK4 | 41.8 | [8] |

| PIM1 | 60.6 | [8] |

| mTOR | 632 | [8] |

| CDK7 | 1230 |[8] |

Additional kinases inhibited by this compound include PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[8][9][12]

Kinome-Wide Selectivity Profile

At a concentration of 1 µM, this compound shows superior selectivity over the widely used inhibitor OTSSP167.[12] While OTSSP167 inhibits 67% of the 140 kinases tested by over 90%, this compound inhibits only 4% under the same conditions, highlighting its specificity.[8][12]

Cellular Antiproliferative Activity

Despite its high biochemical potency, this compound exhibits modest antiproliferative effects in various breast cancer cell lines after a 3-day incubation period.[8][10] This discrepancy between biochemical and cellular activity is a critical consideration for its therapeutic application.

Table 2: Antiproliferative IC₅₀ Values of this compound in Breast Cancer Cell Lines (3-Day Assay)

| Cell Line | Subtype | IC₅₀ (µM) | Reference |

|---|---|---|---|

| T-47D | Luminal A | 3.87 | [8][10] |

| MDA-MB-468 | Basal-like | 4.00 | [8][10] |

| BT-549 | Basal-like | 6.16 | [8][10] |

| MCF7 | Luminal A | 8.75 | [8][10] |

| HCC70 | Basal-like | 8.80 | [8][10] |

| ZR-75-1 | Luminal A | >10 |[8][10] |

MELK Signaling Pathways

MELK is a central node in several oncogenic signaling pathways, regulating cell cycle progression, apoptosis, and stem cell characteristics.[1][2][3] Its inhibition by this compound is intended to disrupt these critical cancer-promoting functions.

-

FOXM1 Pathway: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of the cell cycle. This leads to the expression of mitotic genes such as CDC25B, Aurora B, and Survivin, driving cell proliferation.[1][2]

-

p53 Pathway: MELK can interact with and phosphorylate the tumor suppressor p53 at Serine 15, which enhances p53 stability and its pro-apoptotic functions.[1][2]

-

JNK Pathway: In a cancer-specific manner, MELK interacts with c-JUN, a key downstream target of the JNK signaling pathway, which is crucial for regulating apoptosis and cell proliferation.[1][2][3]

-

PI3K/Akt/mTOR Pathway: MELK has been shown to augment the activity of the PI3K/Akt/mTOR pathway, which is fundamental for cell growth, survival, and proliferation in many cancers.[6]

Caption: Key signaling pathways regulated by MELK.

Experimental Protocols

Radiometric Kinase Assay (for Biochemical IC₅₀)

This protocol is based on the methodology used by the International Center for Kinase Profiling (ICKP) to determine the biochemical potency of inhibitors.[12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA), the specific peptide substrate for MELK, and Mg-ATP (with [γ-³³P]-ATP).

-

Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.

-

Enzyme Addition: Add purified, recombinant MELK enzyme to initiate the reaction.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 40 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filtermat or membrane that captures the phosphorylated substrate.

-

Washing: Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.

-

Scintillation Counting: Measure the remaining radioactivity on the filtermat using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ATP-Competitive Binding Pull-Down Assay

This cell-based assay confirms that this compound engages MELK in an ATP-competitive manner within cells.[8][13]

-

Cell Culture and Treatment: Culture MDA-MB-468 cells to ~80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1.0, 10 µM) for 1 hour. A proteasome inhibitor (e.g., 10 µM MG132) is co-incubated to prevent MELK degradation.[13][14]

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Probe Incubation: Incubate the cell lysates with an ATP-biotin probe. The probe will bind to the ATP-binding pocket of kinases not occupied by this compound.

-

Streptavidin Pull-Down: Add streptavidin-coated beads to the lysates to capture the biotin-labeled kinase complexes. Incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the levels of pulled-down MELK via Western Blotting using a MELK-specific antibody. ERK1/2 can be used as a negative control to show specificity.[8][10]

Caption: Workflow for the ATP-competitive binding assay.

Cell Proliferation (MTT/SRB) Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.[8][10]

-

Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, MCF7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM). Include a DMSO-only control.

-

Incubation: Incubate the plates for 3 to 7 days in a humidified incubator at 37°C and 5% CO₂.

-

Cell Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS solution).

-

For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

-

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

-

Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percent cell viability. Plot the results against the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Caption: Workflow for cell proliferation (viability) assay.

Discussion and Limitations

This compound is a valuable chemical probe for studying MELK biology due to its high biochemical potency (IC₅₀ = 10.5 nM) and significantly improved selectivity compared to previous inhibitors like OTSSP167.[8][12] However, a notable discrepancy exists between its potent in vitro activity and its modest micromolar antiproliferative effects in cancer cell lines.[8][10]

Conclusion

This compound is a biochemically potent and selective MELK inhibitor that represents a significant improvement over earlier compounds. The quantitative data and experimental protocols provided in this guide offer a robust framework for its use in research. However, researchers must remain cognizant of the conflicting data regarding its cellular target engagement and the modest antiproliferative activity. Future studies should aim to reconcile these differences to fully validate this compound as a tool for probing MELK function and to determine the true therapeutic potential of MELK inhibition in cancer.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MELK inhibitors and how do they work? [synapse.patsnap.com]

- 6. preprints.org [preprints.org]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Proteasome inhibitors activate stress kinases and induce Hsp72. Diverse effects on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HTH-01-091: Target Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor HTH-01-091, focusing on its target engagement, selectivity profile, and off-target effects. The information presented is intended to support further research and drug development efforts related to this compound.

Core Target Profile

This compound is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] It has demonstrated significant biochemical potency against MELK, making it a valuable tool for studying the biological functions of this kinase.

Table 1: Primary Target Inhibition Data for this compound

| Target | IC50 (nM) | Assay Type | Reference |

| MELK | 10.5 | Biochemical Assay | [1][2][3][4] |

| MELK | 15.3 | Radiometric Filter-Binding Assay (ICKP) | [5] |

Off-Target Profile and Selectivity

Kinase inhibitor selectivity is a critical factor in both research and therapeutic applications to minimize confounding effects and potential toxicity. This compound has been profiled against large kinase panels to determine its selectivity. While it is highly potent against MELK, it also demonstrates activity against a number of other kinases.

At a concentration of 1 µM, this compound was found to selectively inhibit 4% of the 141 kinases tested in the International Center for Kinase Profiling (ICKP) panel by more than 90%.[3][6] This indicates a relatively high degree of selectivity compared to some other MELK inhibitors like OTSSP167, which inhibits 67% of kinases under similar conditions.[6]

Table 2: Off-Target Kinase Inhibition by this compound

| Off-Target Kinase | IC50 (nM) | Reference |

| PIM1 | 60.6 | [3] |

| PIM2 | - | [3][6] |

| PIM3 | - | [3][6] |

| RIPK2 | - | [3][6] |

| DYRK3 | - | [3][6] |

| DYRK4 | 41.8 | [3] |

| smMLCK | - | [1][6] |

| CLK2 | - | [1][6] |

| mTOR | 632 | [3] |

| CDK7 | 1230 | [3] |

Note: IC50 values for PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2 were not explicitly provided in the search results, but they were identified as off-targets inhibited more strongly than MELK in some assays.[6]

Cellular Activity and Effects

This compound is cell-permeable and has been shown to engage with MELK within cells.[3][5] Interestingly, treatment with this compound leads to the degradation of MELK protein.[3][7] Despite its potent biochemical and cellular engagement with MELK, this compound exhibits only minor antiproliferative effects in various breast cancer cell lines.[3][7]

Table 3: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-468 | 4.00 | [3][4] |

| BT-549 | 6.16 | [3][4] |

| HCC70 | 8.80 | [3][4] |

| ZR-75-1 | >10 | [3][4] |

| MCF7 | 8.75 | [3][4] |

| T-47D | 3.87 | [3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used to characterize this compound.

4.1. Kinase Inhibition Assays (Radiometric)

This assay is used to determine the IC50 values of an inhibitor against a panel of kinases.

-

Principle: Measures the incorporation of radioactive phosphate (from [γ-33P]ATP) into a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Prepare a reaction mixture containing the kinase, a specific substrate peptide, and [γ-33P]ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and spot the mixture onto a filter membrane.

-

Wash the filter to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate.

-

Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value.

-

4.2. Cell Permeability and Target Engagement (KiNativ Assay)

This method assesses whether a compound can enter cells and bind to its intended target in a competitive manner.

-

Principle: Utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If the inhibitor binds to the ATP pocket, it will prevent the probe from labeling the kinase.

-

General Protocol:

-

Treat cells (e.g., MDA-MB-468) with varying concentrations of this compound for a specified time.

-

Lyse the cells to release the proteome.

-

Add the ATP-biotin probe to the cell lysate to label the ATP binding sites of kinases that are not occupied by the inhibitor.

-

Perform a pull-down of biotin-labeled proteins using streptavidin beads.

-

Analyze the pull-down fraction by Western Blot using an antibody specific for the target kinase (e.g., MELK). A decrease in the amount of pulled-down kinase with increasing inhibitor concentration indicates target engagement.

-

4.3. MELK Degradation Assay (Western Blot)

This experiment is used to determine the effect of the inhibitor on the protein levels of its target.

-

Principle: Standard Western Blotting is used to quantify the amount of a specific protein in cell lysates after treatment with the compound.

-

General Protocol:

-

Culture cells (e.g., MDA-MB-468) and treat them with different concentrations of this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for MELK. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Add a chemiluminescent substrate and detect the signal. A decrease in the MELK band intensity relative to the loading control indicates protein degradation.

-

Visualizations

5.1. Signaling Pathway and Drug Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to MELK degradation.

Caption: Proposed mechanism of this compound leading to MELK protein degradation.

5.2. Experimental Workflow: KiNativ Target Engagement Assay

The workflow for assessing the cellular target engagement of this compound is depicted below.

Caption: Workflow of the KiNativ assay for target engagement.

5.3. Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the general steps involved in a radiometric kinase inhibition assay.

Caption: General workflow for a radiometric kinase inhibition assay.

References

- 1. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

- 2. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding the Function of HTH-01-091 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and its effects on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development of this compound as a potential anti-cancer therapeutic.

Core Compound Properties and Mechanism of Action

This compound is an ATP-competitive inhibitor of MELK with a high degree of selectivity.[1][2] It is cell-permeable and has been shown to induce the degradation of MELK protein in cancer cells.[1][3] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MELK, which plays a crucial role in mitotic progression, cell cycle control, and apoptosis.[4]

Quantitative Data

Biochemical Activity: Kinase Inhibitory Profile

This compound exhibits high potency against MELK and a range of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) |

| MELK | 10.5 |

| DYRK4 | 41.8 |

| PIM1 | 60.6 |

| mTOR | 632 |

| CDK7 | 1230 |

| Table 1: Biochemical IC50 values of this compound against a panel of kinases.[1][5] |

Cellular Activity: Antiproliferative Effects in Breast Cancer Cell Lines

This compound has demonstrated antiproliferative activity across a panel of human breast cancer cell lines. The IC50 values after a 3-day treatment period are presented below.

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-468 | Basal-like | 4.00 |

| T-47D | Luminal | 3.87 |

| BT-549 | Basal-like | 6.16 |

| MCF7 | Luminal | 8.75 |

| HCC70 | Basal-like | 8.80 |

| ZR-75-1 | Luminal | >10 |

| Table 2: Antiproliferative IC50 values of this compound in various breast cancer cell lines.[1] |

Signaling Pathways

MELK-Mediated Signaling Pathways

This compound, by inhibiting MELK, is predicted to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. MELK has been shown to interact with and phosphorylate key proteins involved in cell cycle progression and oncogenesis. The following diagram illustrates the putative signaling cascade affected by this compound.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HTH-01-091: A Potent and Selective Inhibitor of the MELK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology due to its overexpression in various cancers and its critical roles in tumorigenesis, cell cycle progression, and resistance to therapy.[1][2] HTH-01-091 is a potent and selective small molecule inhibitor of MELK, demonstrating significant potential as a chemical probe to elucidate the biological functions of MELK and as a lead compound for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of this compound's role in the MELK signaling pathway, including its mechanism of action, inhibitory activity, and effects in cellular contexts. Detailed experimental protocols and data are presented to facilitate further research and development.

The MELK Signaling Pathway in Cancer

MELK is a key regulator of several cellular processes that are often dysregulated in cancer, including cell cycle control, proliferation, apoptosis, and cell migration.[1][3] Its overexpression has been correlated with poor prognosis in numerous malignancies, including breast, lung, and colorectal cancers.[2] MELK exerts its oncogenic functions through a complex signaling network, phosphorylating a variety of downstream substrates.

Key downstream effectors and pathways regulated by MELK include:

-

FOXM1: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[1][3]

-

p53: MELK can phosphorylate p53, enhancing its stability and pro-apoptotic activity.[3] However, in some contexts, MELK's role in apoptosis is debated, with evidence suggesting it may also have anti-apoptotic functions.[1]

-

Wnt/β-catenin Pathway: MELK has been shown to interact with and regulate components of the Wnt/β-catenin signaling pathway.[3]

-

MAPK Pathway: In melanoma, the MAPK pathway stimulates E2F1 expression, which in turn upregulates MELK transcription.[4] MELK can then phosphorylate numerous substrates of BRAF or MEK, indicating a role as a downstream mediator of the MAPK pathway.[4]

-

NF-κB Pathway: MELK can regulate the NF-κB pathway via Sequestosome 1 (SQSTM1), promoting melanoma growth.[4]

-

JNK Pathway: MELK directly binds to and is regulated by the JNK pathway in a cancer-specific manner, influencing cell proliferation and apoptosis.[1][3]

The multifaceted role of MELK in promoting cancer cell survival and proliferation makes it an attractive target for therapeutic intervention.

This compound: A Selective MELK Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of MELK.[5] Its development was aimed at creating a more selective chemical probe compared to earlier MELK inhibitors, thereby enabling a clearer understanding of MELK's specific functions.

Mechanism of Action

This compound binds to the ATP-binding pocket of MELK in a type I binding mode, preventing the phosphorylation of its downstream substrates. This inhibition of MELK's kinase activity disrupts the signaling pathways that are dependent on MELK, ultimately leading to anti-proliferative effects in cancer cells. Furthermore, treatment with this compound has been shown to induce the degradation of the MELK protein in a dose-dependent manner.[6][7][8]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| MELK | 10.5 | Enzymatic Assay | [5][6][7][9] |

| PIM1 | 60.6 | Not Specified | |

| DYRK4 | 41.8 | Not Specified | [6] |

| mTOR | 632 | Not Specified | [6] |

| CDK7 | 1230 | Not Specified | [6] |

Table 1: In vitro inhibitory activity of this compound against MELK and selected off-target kinases.

| Cell Line | Cancer Type | IC50 (µM) - 3-day assay | Reference |

| MDA-MB-468 | Breast Cancer | 4.00 | [6][7] |

| BT-549 | Breast Cancer | 6.16 | [6][7] |

| HCC70 | Breast Cancer | 8.80 | [6][7] |

| ZR-75-1 | Breast Cancer | >10 | [6][7] |

| MCF7 | Breast Cancer | 8.75 | [6][7] |

| T-47D | Breast Cancer | 3.87 | [6][7] |

Table 2: Antiproliferative activity of this compound in a panel of breast cancer cell lines.

Visualizing the MELK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the central role of MELK in various oncogenic signaling pathways and highlights the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radiometric Kinase Assay for MELK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MELK using a radiometric assay.[5][10][11]

Materials:

-

Recombinant human MELK enzyme

-

Peptide substrate for MELK

-

[γ-³²P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]

-

This compound (or other test compounds)

-

Phosphocellulose paper (P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant MELK enzyme, and the peptide substrate.

-

Prepare Compound Dilutions: Serially dilute this compound in an appropriate solvent (e.g., DMSO) to the desired concentrations.

-

Initiate Kinase Reaction:

-

Add the diluted this compound or vehicle control (DMSO) to individual reaction wells.

-

Add the kinase reaction mix to each well.

-

Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto the phosphocellulose paper.[10]

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for MELK Protein Levels

This protocol details the procedure for detecting MELK protein levels in cell lysates following treatment with this compound.[2][6][7][12]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against MELK

-

Primary antibody against a loading control (e.g., α-tubulin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).[6][7][8]

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice and then centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix a specific amount of protein from each sample with Laemmli sample buffer and boil to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against MELK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative levels of MELK protein.

3-Day Cell Proliferation Assay

This protocol describes a method to assess the antiproliferative effects of this compound on breast cancer cell lines using an MTT or luminescence-based assay.[1][4][13][9]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for 3 days under standard cell culture conditions.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation. Add the solubilization solution to dissolve the crystals and read the absorbance at the appropriate wavelength.[9]

-

Luminescence-based Assay: Add the cell viability reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.[13]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Western Blotting experiment to assess the effect of this compound on MELK protein levels.

Conclusion

This compound is a valuable tool for investigating the complex biology of MELK. Its potency and selectivity allow for a more precise dissection of the MELK signaling pathway and its role in cancer. The data presented in this guide demonstrate its utility in inhibiting MELK kinase activity and reducing cancer cell proliferation. The detailed experimental protocols provided herein are intended to serve as a resource for researchers aiming to further explore the therapeutic potential of targeting MELK in oncology. Continued investigation into the effects of this compound in various preclinical models is warranted to fully elucidate its promise as a novel anti-cancer agent.

References

- 1. youtube.com [youtube.com]

- 2. static.igem.org [static.igem.org]

- 3. promega.com [promega.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 8. MELK Kinase Enzyme System Application Note [promega.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. origene.com [origene.com]

- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

HTH-01-091: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its kinase selectivity profile and effects on cancer cell lines. Detailed methodologies for key in vitro experiments are also presented to facilitate its use in research settings.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C26H28Cl2N4O2 |

| Molecular Weight | 499.43 g/mol |

| CAS Number | 2000209-42-5 |

| SMILES | O=C1N([C@H]2CC--INVALID-LINK--CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34 |

| Appearance | White to light yellow solid powder |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of MELK kinase activity.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[1][2] Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[2][3]

Kinase Selectivity Profile

A key attribute of this compound is its high selectivity for MELK compared to other kinases. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of MELK. The inhibitory activity of this compound against a panel of kinases is presented below.

| Kinase Target | IC50 (nM) |

| MELK | 10.5 |

| DYRK4 | 41.8 |

| PIM1 | 60.6 |

| mTOR | 632 |

| CDK7 | 1230 |

Data sourced from MedChemExpress product information.[4]

This compound also shows inhibitory activity against PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[1]

Antiproliferative Activity

This compound has been demonstrated to exhibit antiproliferative effects in various breast cancer cell lines. The IC50 values for cell proliferation after a 3-day treatment are summarized in the following table.

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 4.00 |

| BT-549 | 6.16 |

| HCC70 | 8.80 |

| ZR-75-1 | >10 |

| MCF7 | 8.75 |

| T-47D | 3.87 |

Data sourced from MedChemExpress product information, citing Huang HT, et al. Elife. 2017.[5]

Signaling Pathways

MELK is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1][6] By inhibiting MELK, this compound can modulate these pathways.

Caption: Simplified signaling pathway of MELK and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature. The development of this compound was mentioned to be the result of several iterative rounds of compound synthesis to improve kinase selectivity from a parent compound.[7] The synthesis of the core benzonaphthyridinone scaffold typically involves multi-step reactions, including condensation and cyclization reactions. For researchers interested in synthesizing this compound or similar molecules, consulting literature on the synthesis of benzonaphthyridinone derivatives is recommended.[8][9][10]

In Vitro Kinase Assay

The following is a general protocol for an in vitro kinase assay to determine the IC50 of this compound against MELK, based on a luminescent ADP-Glo™ Kinase Assay.

Caption: Workflow for an in vitro MELK kinase assay using the ADP-Glo™ method.

Materials:

-

This compound

-

Recombinant MELK enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare the MELK enzyme and substrate/ATP mix in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the MELK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for MELK Degradation

This protocol describes how to assess the effect of this compound on MELK protein levels in a cancer cell line, such as MDA-MB-468.

Materials:

-

MDA-MB-468 cells

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MELK, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[5]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Cell Proliferation Assay

This protocol outlines a method to determine the antiproliferative effects of this compound on breast cancer cell lines using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

-

96-well plates

-

Cell culture medium

-

This compound

-

DMSO

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (colorimetric or luminescent)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10 µM).[5]

-

Incubate the cells for a specified period (e.g., 3 days).[5]

-

At the end of the incubation period, add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in various biological processes, particularly in the context of cancer. Its high potency and selectivity make it a superior chemical probe compared to less selective inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further research into the downstream effects of MELK inhibition by this compound will continue to elucidate the complex signaling networks involved in cancer and may pave the way for novel therapeutic strategies.

References

- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

HTH-01-091: A Technical Guide to a Selective MELK Inhibitor

Abstract

HTH-01-091 is a potent and selective, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] Its development was spurred by the need for more selective chemical probes to elucidate the role of MELK in cellular processes, particularly in the context of cancer biology, where the target has been implicated in tumorigenesis and resistance to therapy.[2][3] This document provides an in-depth overview of the discovery, biochemical characterization, and cellular effects of this compound, intended for researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound was driven by inconsistencies in the pharmacological effects observed with the widely used MELK inhibitor OTSSP167, which raised concerns about its selectivity.[4] To create a more reliable tool for target validation, a novel, selective MELK inhibitor, this compound, was developed.[4] The optimization process focused on reducing off-target effects on kinases such as mTOR (FRAP1), PIK3CA, and CDK7, which are known to drive proliferation in breast cancer, thereby simplifying the interpretation of MELK-dependent pharmacology.[3]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of MELK and high selectivity across the kinome. Its cellular activity is characterized by target engagement and induction of MELK protein degradation, although it exhibits limited antiproliferative effects in several breast cancer cell lines.

Kinase Inhibition Profile

This compound inhibits MELK with a half-maximal inhibitory concentration (IC50) of 10.5 nM.[2][5] Kinome-wide screening revealed a high degree of selectivity. At a concentration of 1 µM, this compound inhibited only 4% of 141 kinases tested by more than 90%.[3][5] This is in stark contrast to the less selective inhibitor OTSSP167, which inhibits 67% of the same kinase panel under similar conditions.[3]

| Target Kinase | This compound IC50 (nM) | Reference |

| MELK | 10.5 | [2][5] |

| PIM1 | 60.6 | [2] |

| DYRK4 | 41.8 | [2] |

| mTOR | 632 | [2] |

| CDK7 | 1230 | [2] |

Table 1: Biochemical IC50 Values of this compound Against Selected Kinases.

While highly selective, this compound does show potent inhibition of a small number of off-target kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][5]

In Vitro Antiproliferative Activity

Despite its potent inhibition of MELK, this compound exhibits only minor antiproliferative effects in a panel of breast cancer cell lines after 3 days of treatment.[2][5]

| Cell Line | Cancer Type | This compound Antiproliferative IC50 (µM) | Reference |

| MDA-MB-468 | Basal-like Breast Cancer | 4.00 | [2] |

| BT-549 | Basal-like Breast Cancer | 6.16 | [2] |

| HCC70 | Basal-like Breast Cancer | 8.80 | [2] |

| T-47D | Luminal Breast Cancer | 3.87 | [2] |

| MCF7 | Luminal Breast Cancer | 8.75 | [2] |

| ZR-75-1 | Luminal Breast Cancer | >10 | [2] |

Table 2: Antiproliferative IC50 Values of this compound in Breast Cancer Cell Lines.

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable, ATP-competitive inhibitor of MELK.[1] Upon entering the cell, it binds to MELK, leading to the degradation of the MELK protein.[2][6] This targeted degradation is dependent on the proteasome.[6]

The inhibition of MELK by this compound is expected to modulate several downstream signaling pathways that are critical for cell cycle progression, proliferation, and survival.

Figure 1: MELK Signaling Pathways Modulated by this compound.

MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of the cell cycle, leading to the expression of mitotic regulators like CDC25B, Aurora B, and Survivin.[3] Additionally, MELK interacts with and regulates the p53, JNK/c-JUN, Wnt/β-catenin, and PI3K/mTOR pathways, all of which are implicated in cancer cell proliferation and survival.[1][3][5]

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound.

Radiometric Kinase Assay

To determine the IC50 of this compound against MELK and other kinases, radiometric kinase assays are performed. This typically involves the following steps:

-

A reaction mixture is prepared containing the kinase, a substrate peptide, and ATP (spiked with γ-33P-ATP).

-

This compound is added at various concentrations.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting onto phosphocellulose paper followed by washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of remaining kinase activity against the inhibitor concentration.

Cell Proliferation Assay

The antiproliferative effects of this compound are assessed using a cell-based assay:

-

Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM).[2]

-

Cells are incubated for a specified period (e.g., 3 or 7 days).[2][6]

-

Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader, and IC50 values are determined from dose-response curves.

In-Cell Target Engagement and Degradation Assay

To confirm that this compound engages MELK within cells and induces its degradation, a pull-down and immunoblotting workflow is employed:

References

- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]

- 2. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

HTH-01-091: A Cell-Permeable MELK Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with demonstrated cell permeability.[1] This technical guide provides a comprehensive overview of this compound, focusing on its cell permeability, mechanism of action, and its effects on cancer cell lines. Detailed experimental protocols for assessing cell permeability and antiproliferative activity are provided, along with a summary of its kinase inhibition profile. Furthermore, this guide illustrates the key signaling pathways influenced by MELK and the experimental workflow for evaluating target engagement of this compound in a cellular context.

Introduction to this compound

This compound is a small molecule inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[2][3] As a cell-permeable compound, this compound can effectively cross the cell membrane to engage its intracellular target, MELK, making it a valuable tool for studying MELK's role in cellular processes and as a potential therapeutic agent.

Cell Permeability of this compound

The ability of this compound to enter cells has been experimentally confirmed.[4][5] Studies have shown that this compound dose-dependently reduces the pull-down of MELK by ATP-biotin probes in cell lysates, indicating that the compound penetrates the cell membrane and binds to MELK in an ATP-competitive manner.[4][5]

Experimental Confirmation of Cell Permeability

A common method to assess the cell permeability and target engagement of a kinase inhibitor like this compound is a competitive pull-down assay using an ATP probe. In this assay, a biotinylated ATP analog is used to bind to the ATP-binding pocket of kinases within a cell lysate. If a cell-permeable inhibitor is pre-incubated with the cells, it will occupy the ATP-binding pocket of its target kinase, thereby preventing the binding of the biotinylated ATP probe. The amount of probe-bound kinase can then be quantified, typically by western blotting, after pulling down the biotinylated complexes with streptavidin beads. A reduction in the amount of pulled-down target kinase in the presence of the inhibitor confirms its cell permeability and target engagement.

Quantitative Data

Biochemical Potency

This compound is a potent inhibitor of MELK with a reported IC50 value of 10.5 nM.[6]

| Compound | IC50 (nM) |

| This compound | 10.5 |

Table 1: Biochemical IC50 value of this compound against MELK.

Kinase Selectivity Profile

Kinome scan data reveals that this compound is a selective kinase inhibitor. At a concentration of 1 µM, it inhibits only 4% of the kinases in a panel of 140 by more than 90%.[6] However, it does show inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[6]

| Kinase | Inhibition (%) at 1 µM | IC50 (nM) |

| MELK | >90 | 10.5 |

| PIM1 | >90 | 60.6 |

| PIM2 | >90 | N/A |

| PIM3 | >90 | N/A |

| RIPK2 | >90 | N/A |

| DYRK3 | >90 | N/A |

| smMLCK | >90 | N/A |

| CLK2 | >90 | N/A |

| DYRK4 | N/A | 41.8 |

| mTOR | N/A | 632 |

| CDK7 | N/A | 1230 |

Table 2: Kinase selectivity profile of this compound. N/A indicates data not available in the provided search results.

Antiproliferative Activity

This compound has been shown to exhibit antiproliferative effects in a panel of breast cancer cell lines, although with varying potency.

| Cell Line | Subtype | 3-day IC50 (µM) |

| MDA-MB-468 | Basal-like | 4.00 |

| BT-549 | Basal-like | 6.16 |

| HCC70 | Basal-like | 8.80 |

| ZR-75-1 | Luminal | >10 |

| MCF7 | Luminal | 8.75 |

| T-47D | Luminal | 3.87 |

Table 3: Antiproliferative IC50 values of this compound in various breast cancer cell lines after 3 days of treatment.[5]

Experimental Protocols

ATP-Biotin Probe Pull-Down Assay for Cell Permeability

This protocol is a generalized procedure based on the principles of competitive pull-down assays.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ATP-biotin probe

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Transfer apparatus and membranes

-

Primary antibodies against MELK and a loading control (e.g., ERK1/2 or α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) and a proteasome inhibitor like MG132 (to prevent degradation of MELK) for 1 hour.[4]

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Competitive Binding: Incubate a standardized amount of protein lysate with the ATP-biotin probe.

-

Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against MELK and a loading control.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. A decrease in the MELK band intensity with increasing concentrations of this compound indicates cell permeability and target engagement.

Crystal Violet Antiproliferation Assay

This protocol provides a method for assessing the effect of this compound on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Crystal violet solution (e.g., 0.5% in 25% methanol)

-

Methanol

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days). Include a vehicle control (e.g., DMSO).

-

Staining: After the treatment period, gently wash the cells with PBS. Fix the cells with methanol for 15 minutes. Remove the methanol and stain the cells with crystal violet solution for 20 minutes.

-

Washing: Remove the crystal violet solution and wash the plates with water to remove excess stain.

-

Solubilization: Air dry the plates and then add a solubilization solution to each well to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

MELK is implicated in several critical cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its inhibition by this compound can impact these pathways.

MELK Signaling Pathway

MELK is known to interact with and phosphorylate a number of downstream targets, influencing key signaling cascades. It has been shown to regulate the JNK pathway and the transcription factor FOXM1, which in turn controls the expression of mitotic regulators. Furthermore, MELK has been linked to the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

Experimental Workflow for Target Engagement

The following diagram illustrates the workflow for determining the cell permeability and target engagement of this compound.

Conclusion

This compound is a valuable research tool for investigating the biological functions of MELK. Its confirmed cell permeability allows for its use in cell-based assays to probe the downstream consequences of MELK inhibition. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies of cancer biology and drug development. The selectivity profile of this compound, while favorable, should be taken into consideration when interpreting experimental results, with potential off-target effects on kinases such as the PIM and DYRK families being acknowledged. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

- 1. neb.com [neb.com]

- 2. researchgate.net [researchgate.net]

- 3. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HTH-01-091 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[1][2] Due to its role in tumor progression, MELK has emerged as a promising therapeutic target in oncology, particularly in breast cancer research.[1][2] this compound serves as a valuable chemical probe for investigating the cellular functions of MELK and for assessing its potential as a drug target. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of MELK, binding to the kinase domain and preventing the transfer of phosphate to substrate proteins.[1][3] This action leads to the inhibition of MELK's downstream signaling pathways. Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[4] While potent against MELK, this compound also exhibits inhibitory activity against a panel of other kinases, which should be considered when interpreting experimental results.[1][3]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) |

| MELK | 10.5 |

| DYRK4 | 41.8 |

| PIM1 | 60.6 |

| mTOR | 632 |

| CDK7 | 1230 |

| PIM2 | |

| PIM3 | |

| RIPK2 | |

| DYRK3 | |

| smMLCK | |

| CLK2 |

*IC50 values not explicitly quantified in the provided search results, but inhibition has been noted.[1][3]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

| Cell Line | IC50 (µM) |

| T-47D | 3.87 |

| MDA-MB-468 | 4.00 |

| BT-549 | 6.16 |

| MCF7 | 8.75 |

| HCC70 | 8.80 |

| ZR-75-1 | >10 |

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (Molecular Weight: 499.43 g/mol ) in 1 mL of DMSO.

-

Warm the solution and use sonication to ensure complete dissolution.[1][2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

-

2. Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a standard colorimetric assay like MTT or resazurin-based assays.

-

Reagents and Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

-

Complete cell culture medium (specific to the cell line)

-

This compound stock solution

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)

-

Plate reader

-

-

Procedure:

-

Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0.01 to 10 µM.[1] Include a DMSO-only vehicle control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 3 days (or a desired time point).[1]

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Western Blot Analysis for MELK Degradation